molecular formula C23H17ClFN3O2 B2701107 N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005307-16-3

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2701107
CAS No.: 1005307-16-3
M. Wt: 421.86
InChI Key: DNNHKEFOMXFNCA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a carboxamide group at the 3-position and substituents at the 1- and N-positions of the naphthyridine core.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-8-9-17(12-19(14)24)27-22(29)18-11-15-6-4-10-26-21(15)28(23(18)30)13-16-5-2-3-7-20(16)25/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNHKEFOMXFNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-oxo group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the 2-fluorobenzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves several key steps:

  • Formation of the Naphthyridine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents : Utilizing nucleophilic substitution reactions with fluorinated benzyl halides.
  • Amidation : Reaction with an amine to form the carboxamide group.

Medicinal Chemistry

The compound is primarily studied for its potential pharmacological properties. Research indicates that derivatives of naphthyridines can exhibit various biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.
  • Antibacterial Properties : Studies suggest that naphthyridine derivatives may possess antibacterial effects against various pathogens .

Biochemical Mechanisms

The mechanism of action typically involves the modulation of biochemical pathways through interactions with molecular targets such as enzymes or receptors. This modulation can influence critical cellular processes such as inflammation and cell cycle regulation.

Case Study 1: Anticancer Activity

A study conducted on a related naphthyridine derivative demonstrated significant inhibition of tumor growth in vitro and in vivo models. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antibacterial Effects

Research published in a peer-reviewed journal highlighted the antibacterial activity of naphthyridine derivatives against Staphylococcus aureus. The study utilized disc diffusion methods to assess efficacy, revealing that certain derivatives exhibited notable zones of inhibition, indicating their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific biological target. Generally, naphthyridine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Core Structural Features

The 1,8-naphthyridine scaffold is shared among analogues, but substitutions at the 1-, 2-, and 3-positions differentiate their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Hydrogen Bond Acceptors/Donors
Target Compound Not explicitly provided ~423–425* - 1-(2-Fluorophenyl)methyl
- N-(3-chloro-4-methylphenyl)
~3–4† ~5–6 acceptors, 1–2 donors‡
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) C22H15Cl2N3O2 424.28 - 1-(4-Chlorobenzyl)
- N-(3-chlorophenyl)
Not reported 5 acceptors, 1 donor
N-[(4-Chlorophenyl)methyl]-1-(3-fluorophenyl)-4-hydroxy-2-oxo-... (P682-1240) C22H15ClFN3O3 423.83 - 1-(3-Fluorophenyl)
- N-(4-chlorophenyl)methyl
- 4-Hydroxy
2.9878 6 acceptors, 2 donors
N-[(4-Chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-... (G622-0652) C23H17ClFN3O2 421.86 - 1-(4-Fluorophenyl)methyl
- N-(4-chlorophenyl)methyl
4.0047 5 acceptors, 1 donor

*Estimated based on analogues. †Fluorine and chlorine substituents increase lipophilicity (e.g., G622-0652 logP = 4.0047 vs. P682-1240 logP = 2.9878) . ‡Donor count depends on hydroxyl/polar groups.

Key Observations

  • Substituent Effects on Lipophilicity :
    • Fluorine at the benzyl position (e.g., G622-0652) increases logP compared to chlorine (P682-1240) .
    • Hydroxyl groups (e.g., P682-1240) reduce logP and increase polarity .
  • Hydrogen Bonding: The 4-hydroxy group in P682-1240 enhances hydrogen bond donors (2 vs. 1 in G622-0652), improving solubility .
  • Steric and Electronic Effects :
    • 3-Chloro-4-methylphenyl vs. 4-chlorophenyl substitutions may alter steric hindrance and electronic interactions with biological targets.

General Routes for 1,8-Naphthyridine Derivatives

  • Active Methylene Reactions: Analogues are synthesized via reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds (e.g., cyanoacetic acid), forming 1,8-naphthyridines in high yields .
  • Carboxamide Formation: Carboxamide derivatives are prepared using methodologies similar to those for 4-oxo-1,4-dihydroquinoline-3-carboxamides, involving condensation of amines with naphthyridine carboxylic acids .

Yield and Purity

  • Yields for analogues range from 67% (5a3) to 76% (5a2), suggesting feasible scalability for the target compound .

Cytotoxic Activity Trends

  • Substitutions at the C-2 and C-7 positions of the naphthyridine core enhance cytotoxic activity, as seen in analogues tested against cancer cell lines .
  • Fluorine and chlorine substituents may improve target binding due to their electron-withdrawing effects and van der Waals interactions .

Structure-Activity Relationships (SAR)

  • Position of Halogens : 2-Fluorophenyl (target compound) vs. 4-fluorophenyl (G622-0652) may influence binding to enzymes like kinases or polymerases .
  • Hydroxyl Groups : The 4-hydroxy group in P682-1240 could confer antioxidant or metal-chelating properties .

Biological Activity

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the naphthyridine core and subsequent modifications to introduce the chloro and fluorophenyl substituents. The synthetic route often follows established protocols for naphthyridine derivatives, which may include cyclization reactions and functional group transformations.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on related thiazole derivatives have shown varying degrees of cytotoxicity against different cancer cell lines:

CompoundCell Line Tested% Inhibition
8cA-54948%
8fA-54940%
7fHCT-840%

These findings suggest that modifications to the naphthyridine structure can enhance or diminish anticancer activity, making it a viable candidate for further investigation in cancer pharmacology .

The proposed mechanism of action for compounds in this class often involves the inhibition of key cellular pathways that are crucial for cancer cell survival and proliferation. For example, some studies have suggested that these compounds can induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Neuropharmacological Effects

In addition to anticancer properties, there is emerging evidence that this compound may act as a modulator of neurotransmitter systems. For instance, related compounds have been shown to enhance the activity at nicotinic acetylcholine receptors (nAChRs), indicating potential applications in treating neurodegenerative diseases or cognitive disorders .

Antibacterial Activity

Preliminary studies have also highlighted the antibacterial potential of similar compounds against various strains of bacteria. For instance, derivatives have demonstrated activity against Staphylococcus aureus and Chromobacterium violaceum in vitro . This suggests that the naphthyridine scaffold may possess broad-spectrum antimicrobial properties.

Case Study 1: Anticancer Efficacy

A study involving a series of naphthyridine derivatives assessed their cytotoxic effects on multiple cancer cell lines. The results indicated that specific substitutions on the naphthyridine ring significantly influenced their efficacy. For example, compounds with electron-withdrawing groups exhibited enhanced potency compared to their electron-donating counterparts.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological evaluation, a derivative structurally similar to this compound was tested for its ability to modulate α7 nAChRs. The findings revealed that this compound acted as a positive allosteric modulator, enhancing receptor activity in the presence of acetylcholine .

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